2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antibacterial, and antifungal properties. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with pyrido[2,3-d]pyrimidine precursors. One common method includes the use of palladium-catalyzed carbonylation reactions. For instance, substituted 4-chlorothieno[2,3-d]pyrimidines can be carbonylated using palladium (dppf) chloride as a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic approaches to ensure high yields and purity. The process often includes the preparation of intermediate compounds, followed by their transformation into the final product through controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
2-Anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential to inhibit specific enzymes and proteins.
Medicine: Investigated for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of biotin carboxylase, an enzyme crucial for bacterial growth. This inhibition disrupts the metabolic processes of bacteria, leading to their death. In cancer cells, the compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: These derivatives also possess anticancer and antibacterial properties.
Uniqueness: 2-Anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies in medicine .
Properties
IUPAC Name |
2-anilino-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-18-16-15(13-7-3-1-4-8-13)11-12-20-17(16)22-19(23-18)21-14-9-5-2-6-10-14/h1-12H,(H2,20,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNBNJVRRHTFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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